molecular formula C16H18O9 B191943 Neochlorogenic acid CAS No. 906-33-2

Neochlorogenic acid

Cat. No.: B191943
CAS No.: 906-33-2
M. Wt: 354.31 g/mol
InChI Key: CWVRJTMFETXNAD-NXLLHMKUSA-N
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Mechanism of Action

Target of Action

Neochlorogenic acid (nCGA) is a phenolic compound that has been found to have multiple targets. It has been reported to have anti-inflammatory and antioxidant attributes . The primary targets of nCGA include inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-8, NO, and PGE2 . It also targets key signaling pathways and associated factors, including NF-κB, MAPK, Nrf2 , and others. In addition, nCGA has been identified as an anti-HIV active compound .

Mode of Action

nCGA executes its anti-inflammatory function by moderating the synthesis and secretion of inflammatory mediators . It also modulates key signaling pathways and associated factors . Once actuated, Nrf2 translocates to the nucleus, binding to its target genes and orchestrating the transcription of a cadre of affiliated proteins, which collectively render anti-inflammatory and antioxidant effects .

Biochemical Pathways

nCGA affects several biochemical pathways. It inhibits the expression of key molecules in the JAK/STAT and the NF-κB signaling pathway . It also impacts the AMPK/Nrf2 signaling pathway . These pathways play crucial roles in inflammation and oxidative stress responses.

Pharmacokinetics

The inherent low bioavailability of nCGA poses challenges in practical deployments . To surmount this limitation, sophisticated delivery systems, encompassing liposomes, micelles, and nanoparticles, have been devised, accentuating their stability, release mechanisms, and bioactivity .

Result of Action

The molecular and cellular effects of nCGA’s action are significant. It has been found to attenuate LPS-stimulated inflammatory responses in A549 cells . It can also inhibit the activity of the RT enzymes to some extent . Furthermore, nCGA can attenuate cardiac and cerebral afflictions triggered by inflammation and oxidative stress, conferring cardiovascular and cerebrovascular protective effects .

Action Environment

The action, efficacy, and stability of nCGA can be influenced by various environmental factors. For instance, the presence of certain enzymes in the environment can affect the stability and bioavailability of nCGA . Additionally, the pH of the environment can also impact the stability of nCGA .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Neochlorogenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives .

Comparison with Similar Compounds

Neochlorogenic acid stands out due to its specific molecular structure and the unique pathways it influences, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Neochlorogenic acid (NCA), a lesser-known isomer of chlorogenic acid, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of NCA, focusing on its antioxidant, anti-inflammatory, antitumor, and hepatoprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is classified as a caffeoylquinic acid, specifically 5-caffeoylquinic acid. Its molecular formula is C16H18O9C_{16}H_{18}O_9, and it is primarily found in plants such as mulberry leaves and Cyclocarya paliurus. The compound exhibits strong solubility in water and is known for its stability under various conditions, making it a candidate for functional foods and nutraceuticals.

1. Antioxidant Activity

NCA exhibits significant antioxidant properties that contribute to its protective effects against oxidative stress. Studies have shown that NCA can enhance the expression of antioxidant enzymes through the activation of the Nrf2/ARE signaling pathway. This pathway is crucial for regulating the cellular response to oxidative stress by promoting the expression of genes encoding antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Antioxidant Effects of this compound

StudyModelFindings
Zhang et al. (2021)ZebrafishNCA co-treatment reduced Pb-induced neurotoxicity by ameliorating oxidative stress .
Liu et al. (2021)HepG2 CellsNCA improved lipid accumulation by modulating SREBP and fatty acid synthesis pathways .

2. Anti-inflammatory Effects

NCA has been reported to possess anti-inflammatory properties, which are beneficial in conditions like non-alcoholic fatty liver disease (NAFLD). In vitro studies demonstrated that NCA downregulates pro-inflammatory cytokines, contributing to reduced inflammation in hepatic cells .

3. Antitumor Activity

Research indicates that NCA enhances the antitumor effects of various treatments. For instance, it was found to potentiate the effects of PYM on oral squamous cell carcinoma (OSCC) by promoting apoptosis through the mitochondrial-dependent apoptotic pathway and cell cycle arrest at the S phase . Additionally, NCA was associated with DNA damage repair mechanisms in certain cancer models, suggesting its role in cancer prevention.

Table 2: Antitumor Effects of this compound

StudyCancer TypeMechanism
Yang et al. (2020)OSCCEnhanced apoptosis and cell cycle arrest .
Zhang et al. (2021)General TumorsInduced DNA damage repair mechanisms .

4. Hepatoprotective Effects

NCA has shown promise in protecting against liver damage. In a study involving HepG2 cells, NCA was effective in reducing lipid accumulation by regulating key metabolic pathways involved in lipid synthesis and oxidation . This suggests potential therapeutic applications for conditions like NAFLD.

Case Studies

Several case studies have highlighted the efficacy of NCA in different therapeutic contexts:

  • Zebrafish Model : Co-treatment with NCA significantly alleviated developmental malformations caused by lead exposure, indicating its protective role against neurotoxicity .
  • HepG2 Cell Line : In vitro experiments demonstrated that NCA could mitigate oleic acid-induced lipid accumulation, suggesting its utility in managing fatty liver disease .

Properties

IUPAC Name

(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVRJTMFETXNAD-NXLLHMKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347903
Record name Neochlorogenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906-33-2
Record name Neochlorogenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Caffeylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neochlorogenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,3α,4α,5β)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NEOCHLOROGENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4601UER1Z
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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